molecular formula C7H5BrN2O B1340376 2-Bromo-4-methoxynicotinonitrile CAS No. 98645-42-2

2-Bromo-4-methoxynicotinonitrile

Cat. No. B1340376
CAS RN: 98645-42-2
M. Wt: 213.03 g/mol
InChI Key: HQAHXRSUIVBUOU-UHFFFAOYSA-N
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Description

The compound of interest, 2-Bromo-4-methoxynicotinonitrile, is a brominated and methoxylated derivative of nicotinonitrile. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated and methoxylated compounds, which can be used to infer some properties and reactions of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of bromine and methoxy groups in various positions on aromatic rings or heterocycles. For instance, a trinuclear Ni(II) complex with a Salamo-type ligand was synthesized, which includes a methoxy and a bromo substituent on the aromatic ring . Similarly, the synthesis of a luminescent nicotinonitrile derivative with methoxy groups was achieved through a simple route, indicating that the introduction of methoxy groups into such compounds is straightforward . These examples suggest that the synthesis of 2-Bromo-4-methoxynicotinonitrile could potentially be carried out by analogous methods.

Molecular Structure Analysis

The molecular structures of related compounds have been determined using single-crystal X-ray diffraction. For example, the crystal structure of a nickel(II) complex revealed a trinuclear structure with coordination through NiOCONi bridges and phenoxo oxygen atoms . Another study reported the crystal structure of a luminescent nicotinonitrile derivative, confirming its three-dimensional structure and molecular shape . These findings suggest that 2-Bromo-4-methoxynicotinonitrile may also exhibit a well-defined molecular structure, which could be elucidated using similar crystallographic techniques.

Chemical Reactions Analysis

The reactivity of brominated compounds with active methylene compounds has been explored, with reactions leading to heptafulvene derivatives and rearrangement products such as coumarin derivatives . This indicates that brominated compounds can participate in various organic reactions, providing a basis for predicting the reactivity of 2-Bromo-4-methoxynicotinonitrile with different nucleophiles or electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques. For instance, the UV/Vis and fluorescence spectra of a nickel(II) complex and a luminescent nicotinonitrile derivative were reported, along with their molar conductance and solvatochromic effects . These studies provide a foundation for understanding the potential optical properties of 2-Bromo-4-methoxynicotinonitrile, which could be investigated using similar methods to determine its absorption, emission, and response to solvent polarity changes.

Scientific Research Applications

Spectroscopic Analysis and Molecular Docking

The compound 2-Bromo-4-methoxynicotinonitrile has been a subject of interest in spectroscopic calculations, Hirshfeld surface analysis, and molecular docking studies. It has been explored for its potential as an anticancer agent. The compound's spectroscopic features were analyzed using various techniques like proton nuclear magnetic resonance, ultraviolet-visible, and Fourier transform infrared spectroscopy. These studies helped in understanding the compound's theoretical optimized geometrical parameters, vibrational wavenumbers, and non-linear optical properties. Molecular docking studies suggested its potential role as an anticancer agent (Eşme, 2021).

Synthesis and Antibacterial Activity

2-Bromo-4-methoxynicotinonitrile has been used in the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives, which have shown significant antibacterial activity. These derivatives were tested against a variety of aerobic and anaerobic bacteria, showing minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL. This research highlighted the compound's potential in creating effective antimicrobial agents (Bogdanowicz et al., 2013).

Crystal Structure and Fluorescence Analysis

The crystal structure and fluorescence properties of 2-Bromo-4-methoxynicotinonitrile derivatives have been studied. A specific derivative, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, was synthesized and characterized, revealing that it emits strong blue fluorescence and has high thermal stability. Such properties make these derivatives valuable in the field of materials science, especially in the development of new fluorescent materials (Suwunwong et al., 2013).

Applications in Synthesis of Non-Steroidal Anti-Inflammatory Agents

2-Bromo-4-methoxynicotinonitrile plays a role as an intermediate in the synthesis of non-steroidal anti-inflammatory agents. Its derivatives have been used in the preparation of drugs like nabumetone and naproxen. Research has focused on developing efficient synthesis methods for these intermediates, highlighting their importance in pharmaceutical applications (Xu & He, 2010).

Antitumor Activity in Novel Compounds

A novel 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole has been synthesized using 2-Bromo-4-methoxynicotinonitrile derivatives and screened for its in vitro antitumor activity. It displayed significant selective growth inhibition on certain cell lines, suggesting its potential as an effective therapeutic drug against cancer cell proliferation (Murali et al., 2017).

properties

IUPAC Name

2-bromo-4-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-11-6-2-3-10-7(8)5(6)4-9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAHXRSUIVBUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541460
Record name 2-Bromo-4-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methoxynicotinonitrile

CAS RN

98645-42-2
Record name 2-Bromo-4-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Mao, E Lee, X Yang, EJ Bae, R Jeon… - Journal of Enzyme …, 2022 - Taylor & Francis
p21-Activated kinase 4 (PAK4), one of the serine/threonine kinases activated by Rho-family GTPases, has been widely studied as an oncogenic protein that is overexpressed in many …
Number of citations: 2 www.tandfonline.com

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